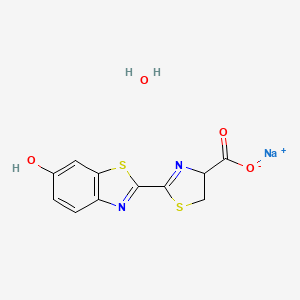
Sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Luciferin sodium salt: is a bioluminescent compound widely used in scientific research. It is the substrate for the enzyme firefly luciferase, which catalyzes its oxidation to produce light. This reaction is utilized in various applications, including in vivo imaging, gene expression assays, and ATP detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Luciferin sodium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the production of D-Luciferin sodium salt involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: D-Luciferin sodium salt primarily undergoes oxidation reactions. In the presence of firefly luciferase, ATP, and magnesium ions, it is oxidized to produce oxyluciferin, carbon dioxide, and light .
Common Reagents and Conditions:
Oxidation: Firefly luciferase, ATP, Mg²⁺, and oxygen.
Reaction Conditions: Typically conducted at physiological pH and temperature (37°C).
Major Products: The major product of the oxidation reaction is oxyluciferin, which is in an excited state and emits light as it returns to the ground state .
Scientific Research Applications
Chemistry: D-Luciferin sodium salt is used in chemiluminescent assays to detect the presence of ATP, which is an indicator of cellular energy and viability .
Biology: In biological research, it is employed in gene expression assays where the luciferase gene is used as a reporter. The light produced by the oxidation of D-Luciferin sodium salt indicates the activity of the promoter driving the luciferase gene .
Medicine: In medical research, D-Luciferin sodium salt is used for in vivo imaging to monitor disease progression, drug efficacy, and gene expression in live animals .
Industry: Industrially, it is used in high-throughput screening for drug discovery, contamination assays, and quality control in food processing .
Mechanism of Action
The mechanism of action of D-Luciferin sodium salt involves its oxidation by firefly luciferase in the presence of ATP and magnesium ions. This reaction produces oxyluciferin in an excited state, which emits light as it returns to the ground state. The light emission is proportional to the amount of ATP present, making it a useful tool for measuring cellular energy levels .
Comparison with Similar Compounds
Coelenterazine: Used in marine bioluminescence.
Cypridina luciferin: Found in marine organisms like Cypridina.
Bacterial luciferin: Used in bacterial bioluminescence assays
Uniqueness: D-Luciferin sodium salt is unique due to its high quantum yield and efficiency in producing light. It is also highly specific to firefly luciferase, making it an ideal substrate for bioluminescent assays .
Properties
Molecular Formula |
C11H9N2NaO4S2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate;hydrate |
InChI |
InChI=1S/C11H8N2O3S2.Na.H2O/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;;/h1-3,7,14H,4H2,(H,15,16);;1H2/q;+1;/p-1 |
InChI Key |
CUIPNAKGLVABIG-UHFFFAOYSA-M |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















